molecular formula C23H18ClN3O3 B11295554 2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11295554
M. Wt: 419.9 g/mol
InChI Key: QCFVUXFAUGMACN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a chlorophenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, in the presence of a dehydrating agent.

    Coupling of the methylphenyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Heck reaction, using a palladium catalyst.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-2-4-16(5-3-15)22-26-23(30-27-22)17-6-10-19(11-7-17)25-21(28)14-29-20-12-8-18(24)9-13-20/h2-13H,14H2,1H3,(H,25,28)

InChI Key

QCFVUXFAUGMACN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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